molecular formula C23H26N4O3S B3202825 3-(2-Methoxyphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1021218-91-6

3-(2-Methoxyphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine

Cat. No. B3202825
CAS RN: 1021218-91-6
M. Wt: 438.5 g/mol
InChI Key: DEWKULRYKHNCMR-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine, also known as MPSP, is a chemical compound that belongs to the pyridazine family. It is a small molecule that has been shown to have potential therapeutic effects in various diseases.

Scientific Research Applications

Anticancer Activity

(4-methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone: has been investigated for its potential as an anticancer agent. In silico studies suggest that it possesses drug-like properties . Researchers have explored its cytotoxic activity against cancer cell lines such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. Further studies are needed to elucidate its mechanism of action and optimize its efficacy.

Tubulin Inhibition

Molecular modeling studies indicate that this compound binds to the colchicine binding site of tubulin . Tubulin is a protein involved in cell division, and inhibiting its function can disrupt cancer cell growth. Investigating its interaction with tubulin could provide insights into potential therapeutic strategies.

properties

IUPAC Name

3-(2-methoxyphenyl)-6-[4-(2-phenylethylsulfonyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-30-22-10-6-5-9-20(22)21-11-12-23(25-24-21)26-14-16-27(17-15-26)31(28,29)18-13-19-7-3-2-4-8-19/h2-12H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWKULRYKHNCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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